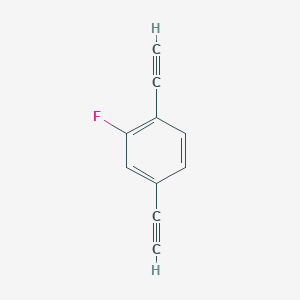

1,4-Diethynyl-2-fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-diethynyl-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F/c1-3-8-5-6-9(4-2)10(11)7-8/h1-2,5-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYXFCRHFWFTCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C#C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Diethynyl 2 Fluorobenzene and Derivatives

Established Synthetic Pathways for 1,4-Diethynyl-2-fluorobenzene

The most common and well-documented methods for the synthesis of this compound involve palladium-catalyzed reactions, which are known for their efficiency and functional group tolerance.

Palladium catalysts are central to the formation of the carbon-carbon triple bonds (ethynyl groups) on the benzene (B151609) ring. The Sonogashira coupling is a particularly prominent example of this type of reaction. organic-chemistry.org

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org In the synthesis of this compound, a dihalo precursor, typically 1,4-dibromo-2-fluorobenzene (B72686), is reacted with a protected alkyne, such as trimethylsilylacetylene. ep2-bayreuth.deresearchgate.net This reaction is generally catalyzed by a palladium complex, like palladium(II) acetate (B1210297), in the presence of a copper(I) co-catalyst (e.g., copper(I) iodide) and an amine base, such as diisopropylamine (B44863). organic-chemistry.orgep2-bayreuth.deresearchgate.net

The reaction proceeds in two main stages. First, the palladium-catalyzed coupling of the dihalo precursor with two equivalents of the silylated alkyne. This is followed by a desilylation step, where the trimethylsilyl (B98337) protecting groups are removed, typically by treatment with a base like potassium hydroxide (B78521) in a methanol/THF solution, to yield the terminal ethynyl (B1212043) groups. ep2-bayreuth.deresearchgate.net

A detailed experimental procedure involves refluxing a solution of 1,4-dibromo-2-fluorobenzene in a mixture of diisopropylamine and tetrahydrofuran (B95107) (THF) with a catalyst system comprising Pd(OAc)₂, PPh₃, and CuI. ep2-bayreuth.deresearchgate.net Trimethylsilylacetylene is then added, and the reaction mixture is stirred until completion. After the coupling reaction, the silyl (B83357) groups are removed to afford this compound. ep2-bayreuth.deresearchgate.net

Table 1: Reaction Conditions for Sonogashira Coupling

| Parameter | Condition |

|---|---|

| Precursor | 1,4-Dibromo-2-fluorobenzene |

| Alkyne | Trimethylsilylacetylene |

| Catalyst | Pd(OAc)₂, PPh₃, CuI |

| Solvent | Diisopropylamine/THF |

| Temperature | Reflux |

The starting material, 1,4-dibromo-2-fluorobenzene, is a key intermediate. guidechem.comchemimpex.com It is a commercially available compound but can also be synthesized through various routes. chemicalbook.comthermofisher.com One common method involves the diazotization of 2,5-dibromoaniline, followed by a Sandmeyer-type reaction to introduce the fluorine atom. Another approach is the direct bromination of fluorobenzene (B45895), though this can lead to a mixture of isomers that require separation.

The derivatization of 1,4-dibromo-2-fluorobenzene is not limited to the Sonogashira coupling. For instance, it can be nitrated to form 2,5-dibromo-4-fluoro-nitrobenzene, which can then be used in the synthesis of other functionalized molecules. rsc.org This highlights the versatility of 1,4-dibromo-2-fluorobenzene as a precursor in organic synthesis. chemimpex.com

While the Sonogashira coupling is the most prevalent method, other synthetic strategies can be employed. These might include alternative cross-coupling reactions or different precursors. For example, instead of a dibromo-precursor, a diiodo- or a mixed halo-precursor could be used. The reactivity of the C-X bond (where X is a halogen) in palladium-catalyzed coupling reactions generally follows the order I > Br > Cl, which can influence the choice of starting material and reaction conditions.

Another approach could involve the direct ethynylation of a fluorinated benzene ring, although this is often less regioselective. The choice of synthetic route is often a balance between the availability and cost of starting materials, the desired yield and purity of the final product, and the scalability of the reaction. The Sonogashira coupling from 1,4-dibromo-2-fluorobenzene remains the preferred method due to its high efficiency, selectivity, and the commercial availability of the precursor.

Palladium-Catalyzed Cross-Coupling Reactions

Synthesis of Chemically Modified this compound Derivatives

The chemical modification of this compound allows for the fine-tuning of its electronic and physical properties, making it suitable for a range of applications in materials science.

Functional groups can be introduced onto the aromatic ring of this compound or its precursors. For example, starting with a different substituted dihalobenzene, such as 1,4-dibromo-2,5-difluorobenzene, can lead to the synthesis of 1,4-diethynyl-2,5-difluorobenzene. ep2-bayreuth.de Similarly, using 1,4-dibromo-2-aminobenzene as a precursor yields 1,4-diethynyl-2-aminobenzene. ep2-bayreuth.de

These modifications can significantly impact the properties of the resulting molecule. The introduction of electron-donating groups (like amino or alkoxy groups) or electron-withdrawing groups (like additional fluorine atoms) can alter the electronic structure, which in turn affects the molecule's photophysical properties and its potential use in organic electronics. researchgate.net For instance, fluorinated derivatives have been shown to exhibit increased thermal stability in platinum-based polymers. researchgate.net

The functionalization can also occur after the synthesis of the diethynylbenzene core, for example, through electrophilic aromatic substitution, although the presence of the activating/deactivating groups will direct the position of the new substituent.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-Dibromo-2-fluorobenzene |

| 1,4-Dibromo-2,5-difluorobenzene |

| 1,4-Diethynyl-2,5-difluorobenzene |

| 1,4-Dibromo-2-aminobenzene |

| 1,4-Diethynyl-2-aminobenzene |

| 2,5-Dibromoaniline |

| 2,5-Dibromo-4-fluoro-nitrobenzene |

| Copper(I) iodide |

| Diisopropylamine |

| Fluorobenzene |

| Methanol |

| Palladium(II) acetate |

| Potassium hydroxide |

| Tetrahydrofuran (THF) |

| Triphenylphosphine (B44618) (PPh₃) |

Terminal Alkyne Derivatization for Conjugation

The terminal alkyne functionalities of this compound are highly versatile handles for constructing larger, conjugated systems. The primary methods for their derivatization include Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". apolloscientific.co.ukrug.nl These reactions allow for the covalent linking of the diethynylfluorobenzene core to other molecular fragments, such as polymers, biological molecules, or other aromatic systems.

Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for extending conjugation. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org For instance, this compound has been used to create complex molecules by reacting its terminal alkynes with other functionalized compounds. In one example, it was attached to a vitamin B12 derivative, demonstrating its utility in bioconjugation. mdpi.com The reaction involved substituting the cyanide ligand on cyanocobalamin (B1173554) with this compound in the presence of copper acetate and DBU in a DMA solvent. mdpi.com

Another key conjugation strategy is the Huisgen 1,3-dipolar cycloaddition, specifically the copper-catalyzed variant (CuAAC), which joins a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. apolloscientific.co.ukrug.nlnih.gov This reaction is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups, making it ideal for creating complex molecular architectures under mild conditions. nih.govtcichemicals.com The resulting triazole ring is a stable linker that can connect the fluorinated aromatic core to other units. rug.nl For example, this compound was reacted with an azide-functionalized chloroquine (B1663885) derivative to produce a triazole-linked conjugate. mdpi.com

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira-type Coupling | This compound, Cyanocobalamin | CuAcO, DBU, DMA | Bioconjugate (Cobalamin derivative) | mdpi.com |

| CuAAC (Click Chemistry) | This compound, Azido-functionalized Chloroquine | Copper(I) source | Triazole-linked conjugate | mdpi.com |

Preparation of Bis(silylethynyl) Intermediates

The most common and efficient synthesis of this compound proceeds via a bis(silylethynyl) intermediate. This strategy involves a Sonogashira cross-coupling reaction between a dihalogenated fluorobenzene precursor, typically 1,4-dibromo-2-fluorobenzene, and a silyl-protected acetylene (B1199291), such as (trimethylsilyl)acetylene (TMSA). ep2-bayreuth.deresearchgate.netharvard.edu The use of a silyl protecting group, like trimethylsilyl (TMS), is crucial as it prevents the terminal alkyne from undergoing unwanted side reactions and allows for controlled, stepwise functionalization if needed. harvard.edu

The synthesis generally involves two main steps: the coupling reaction and the subsequent deprotection.

Sonogashira Coupling: 1,4-dibromo-2-fluorobenzene is reacted with an excess of (trimethylsilyl)acetylene. The reaction is catalyzed by a palladium complex, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a co-catalyst, typically copper(I) iodide (CuI), and a phosphine (B1218219) ligand like triphenylphosphine (PPh₃). ep2-bayreuth.deresearchgate.net An amine base, which often doubles as the solvent (e.g., diisopropylamine), is used to neutralize the hydrogen halide formed during the reaction. ep2-bayreuth.deresearchgate.net This yields the key intermediate, 1,4-bis((trimethylsilyl)ethynyl)-2-fluorobenzene.

Deprotection: The TMS groups are removed from the bis(silylethynyl) intermediate to expose the terminal alkynes. This is typically achieved under mild basic conditions, for example, by hydrolysis with potassium hydroxide (KOH) in a solvent mixture like methanol/THF or by using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). ep2-bayreuth.deresearchgate.netharvard.edusandiego.edu

| Step | Starting Material | Reagents & Catalysts | Solvent | Intermediate/Product | Yield |

|---|---|---|---|---|---|

| Coupling | 1,4-Dibromo-2-fluorobenzene | (Trimethylsilyl)acetylene, Pd(OAc)₂, CuI, PPh₃ | Diisopropylamine/THF | 1,4-Bis((trimethylsilyl)ethynyl)-2-fluorobenzene | Not specified |

| Deprotection | 1,4-Bis((trimethylsilyl)ethynyl)-2-fluorobenzene | KOH, Methanol | THF | This compound | 86% (from dibromide) |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by focusing on aspects like solvent choice, catalyst efficiency, and atom economy. acs.org

Solvent Selection and Reaction Efficiency

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. In the Sonogashira reactions used to prepare this compound, traditional solvents include amine/THF mixtures. ep2-bayreuth.deresearchgate.net While effective, research into greener alternatives is ongoing. Solvents are evaluated based on safety, environmental health, and life-cycle impact. Some studies have explored using fluorinated solvents like fluorobenzene itself as a potentially safer alternative to hazardous chlorinated solvents such as 1,2-dichloroethane (B1671644) in various metal-catalyzed reactions. rsc.org

For derivatization reactions, particularly click chemistry, significant progress has been made in developing water-compatible systems. acs.org The use of water as a solvent is a key principle of green chemistry. Ultrasound-assisted synthesis in water has been shown to be effective for CuAAC reactions, offering benefits such as reduced reaction times, operational simplicity, and improved energy efficiency. acs.org Such protocols fulfill several green chemistry principles, including the use of safer solvents and auxiliaries and designing for energy efficiency. acs.org

Catalyst Systems and Their Environmental Impact

The catalyst system in the Sonogashira coupling is a major focus for green chemistry improvements. The classic system uses a palladium catalyst and a copper(I) co-catalyst. wikipedia.org A significant green advancement is the development of copper-free Sonogashira couplings. organic-chemistry.orgsci-hub.se Eliminating the copper co-catalyst is desirable as copper can be toxic and its removal from the final product can be challenging, which is particularly important in pharmaceutical applications. sci-hub.se These copper-free methods often require adjusting the reaction conditions or using more reactive palladium-ligand systems to maintain high efficiency. organic-chemistry.orgsci-hub.se

Furthermore, the choice of the halogen on the starting material (1,4-dihalo-2-fluorobenzene) impacts the reaction's green credentials. Aryl iodides are more reactive than bromides, which are more reactive than chlorides. wikipedia.org While iodides allow for milder reaction conditions, they are less atom-economical and more expensive. The development of catalyst systems that can efficiently activate less reactive but more atom-economical aryl chlorides is a key goal in green cross-coupling chemistry.

Reactivity and Transformation Pathways of 1,4 Diethynyl 2 Fluorobenzene

Alkyne Reactivity in 1,4-Diethynyl-2-fluorobenzene

The two ethynyl (B1212043) groups are the primary centers of reactivity in the molecule, readily participating in reactions characteristic of terminal alkynes. Their high reactivity is a key feature for the use of this compound as a building block in materials science and organic synthesis. uva.es

The terminal alkyne functionalities of this compound make it an excellent substrate for cycloaddition reactions. diva-portal.org Of particular importance is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne to selectively form a 1,4-disubstituted 1,2,3-triazole. nih.govresearchgate.net

In a specific application, this compound has been used to synthesize organometallo-cobalamin derivatives. The compound was reacted with an azide-functionalized chloroquine (B1663885) molecule (N3-CQ) via CuAAC to form triazole-linked products. This reaction demonstrates the utility of the ethynyl groups in creating complex molecular architectures under mild conditions. rsc.org The high efficiency and specificity of click chemistry allow for the reliable connection of molecular fragments, a strategy widely used in drug discovery and materials science. researchgate.netnih.gov

Table 1: Exemplary Cycloaddition Reaction with this compound

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

|---|

The ethynyl groups of this compound are susceptible to oxidation, which can be achieved with high selectivity using palladium catalysts. While specific studies on the direct oxidation of this compound to dicarbonyl compounds are not extensively detailed in the provided context, the general reactivity of terminal alkynes in palladium-catalyzed oxidations is well-established and applicable.

One major pathway is the palladium-catalyzed oxidative carbonylation. In this process, a terminal alkyne reacts with carbon monoxide and an alcohol in the presence of a Pd(II) catalyst and an oxidant (like O₂) to yield a 2-alkynoate (an α,β-acetylenic ester). d-nb.infocapes.gov.brresearchgate.net This method provides a direct route to alkynyl esters. d-nb.info Another pathway is the oxidation to form 1,2-diketones (benzil derivatives for arylalkynes), which can be accomplished using catalysts like PdI₂ in DMSO. mdpi.com These oxidative transformations convert the linear alkyne geometry into planar carbonyl groups, significantly altering the electronic and structural properties of the molecule.

A general mechanism for oxidative carbonylation involves the formation of a palladium-alkynyl intermediate, followed by CO insertion and subsequent reaction with a nucleophile (like an alcohol) and reductive elimination. capes.gov.br The Pd(0) species generated is then re-oxidized to Pd(II) by the terminal oxidant to complete the catalytic cycle. capes.gov.br

Aromatic Core Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound is influenced by the electronic properties of both the ethynyl and the fluorine substituents.

Electrophilic aromatic substitution (SEAr) on the fluorobenzene (B45895) core is governed by the dual nature of the fluorine substituent. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bond, which deactivates the ring towards electrophilic attack compared to benzene. researchgate.net

However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance (+R effect). This resonance effect directs incoming electrophiles to the ortho and para positions. In the case of fluorobenzene, the rate of reaction compared to benzene can be similar (from 0.4 to 1.73 times the rate of benzene), indicating that it is not strongly deactivated. researchgate.net For this compound, the positions open for substitution are C3 and C5. The fluorine atom at C2 will direct incoming electrophiles primarily to the C3 and C5 positions (ortho and para to the fluorine, respectively). The two ethynyl groups are also deactivating, further reducing the ring's reactivity towards electrophiles. Aryl halides like fluorobenzene can participate in SEAr reactions under appropriate conditions, for instance, reacting to yield 2-(4-halophenyl)-1,3-cyclohexanedione derivatives. researchgate.net

The carbon-fluorine bond in fluoroarenes is generally strong, making nucleophilic aromatic substitution (SNAr) challenging, especially on electron-neutral or electron-rich rings. For an SNAr reaction to proceed via the classical addition-elimination mechanism, the aromatic ring must typically be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (fluorine). In this compound, the ethynyl groups are moderately electron-withdrawing, but the system is not considered strongly "activated" in the classical sense.

However, modern catalytic methods have enabled SNAr on unactivated fluoroarenes. For instance, organic photoredox catalysis can facilitate the nucleophilic defluorination of electron-neutral fluoroarenes with various nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions. While fluorobenzene itself is generally unreactive to nucleophilic substitution by hydroxide (B78521) under phase-transfer catalysis conditions, polyfluorinated benzenes can react. Therefore, displacing the fluorine atom in this compound would likely require specialized catalytic systems, such as photoredox catalysis or transition-metal catalysis, rather than classical SNAr conditions. mdpi.com

Polymerization Mechanisms Involving this compound

This compound is a valuable monomer for the synthesis of conjugated polymers due to its rigid structure and two polymerizable ethynyl groups. These polymers are of interest for their potential opto-electronic properties.

One prominent polymerization method is the formation of metal-containing polymers, such as platinum(II) poly-ynes. These are typically synthesized via a dehydrohalogenation polycondensation reaction between a platinum(II) chloride complex, like trans-[PtCl₂(PⁿBu₃)₂], and the diethynyl monomer in the presence of a copper(I) iodide cocatalyst and an amine base. The resulting polymers feature a rigid backbone of alternating platinum atoms and diethynylbenzene units. The fluorine substituent on the aromatic ring has been shown to increase the thermal stability of such polymers compared to their non-fluorinated analogues.

The polymerization of diethynylarenes can also proceed through the coupling of the acetylene (B1199291) units themselves, often leading to cross-linked networks. The synthesis of these polymers can be catalyzed by various transition metals. For example, palladium catalysts can be used to create cross-linked poly(diethynylbenzene) networks. The mechanism involves the coupling of the terminal C-H bonds of the ethynyl groups, leading to the formation of a highly conjugated and often insoluble polymer network.

Table 2: Polymerization of this compound

| Polymer Type | Monomers | Catalyst/Conditions | Key Feature of Polymer | Reference |

|---|---|---|---|---|

| Platinum(II) Poly-yne | This compound, trans-[PtCl₂(PⁿBu₃)₂] | CuI, Amine Base | Rigid-rod structure, enhanced thermal stability due to fluorine |

Organometallic Poly-yne Polymerization

This compound serves as a key building block in the formation of organometallic poly-yne polymers. These materials incorporate metal atoms into the polymer backbone, often leading to unique electronic and optical properties. The polymerization typically proceeds through an organometallic polycondensation reaction. ep2-bayreuth.de

A significant area of research has been the synthesis of platinum(II)-based poly-yne polymers. These polymers are typically prepared by the polycondensation reaction of this compound with a platinum(II) precursor, such as trans-[Pt(PnBu₃)₂Cl₂], in the presence of a copper(I) iodide catalyst in a solution of dichloromethane (B109758) and diisopropylamine (B44863). ep2-bayreuth.deresearchgate.net The general structure of these polymers is trans-[–Pt(PnBu₃)₂–C≡C–C₆H₃F–C≡C–]n. ep2-bayreuth.de The resulting polymers are typically isolated as off-white or yellow solids and can be purified by column chromatography. ep2-bayreuth.de Spectroscopic analysis, including IR spectroscopy, confirms the trans-arrangement of the ethynyl groups in the polymer backbone. ep2-bayreuth.de

Table 1: Synthesis of Platinum(II)-Based Poly-yne Polymer with this compound

| Monomer | Platinum Precursor | Catalyst | Solvent System | Polymer Structure |

| This compound | trans-[Pt(PnBu₃)₂Cl₂] | CuI | CH₂Cl₂/iPr₂NH | trans-[–Pt(PnBu₃)₂–C≡C–C₆H₃F–C≡C–]n |

| Data sourced from Khan et al. ep2-bayreuth.de |

The incorporation of fluorine into the poly-yne structure has a notable effect on the thermal stability of the resulting polymers. Research has shown that fluorinated platinum(II) poly-yne polymers exhibit increased thermal stability compared to their non-fluorinated or other substituted counterparts. ep2-bayreuth.deresearchgate.net Thermogravimetric analysis demonstrates that the onset decomposition temperatures of these polymers increase with the degree of fluorination. ep2-bayreuth.de This enhanced stability is attributed to the strong carbon-fluorine bond and potential intermolecular interactions involving the fluorine atoms. ep2-bayreuth.dedtic.mil For instance, the thermal stability of platinum-based polymers with different substituted 1,4-diethynylbenzene (B1207667) derivatives was found to follow an increasing trend with greater fluorination. ep2-bayreuth.deep2-bayreuth.de

Table 2: Onset Decomposition Temperatures of Substituted Platinum(II) Poly-yne Polymers

| Aromatic Spacer (R in trans-[–Pt(PnBu₃)₂–C≡C–R–C≡C–]n) | Onset Decomposition Temperature (°C) |

| C₆H₃NH₂ | Lowest |

| C₆H₂(OCH₃)₂-2,5 | Low |

| C₆H₃F | Increased |

| C₆H₂F₂-2,5 | Higher |

| C₆F₄ | Highest |

| Data adapted from Khan et al. ep2-bayreuth.de |

Conjugated Polymer Network Formation (e.g., Poly(phenyleneethynylene)s)

This compound is a key monomer for the synthesis of poly(phenyleneethynylene)s (PPEs), a class of conjugated polymers known for their applications in organic electronics. kennesaw.edu The rigid rod-like structure and the π-conjugated backbone of PPEs, derived from the alternating phenylene and ethynylene units, give rise to their unique photophysical properties. sandiego.eduresearchgate.net The presence of the fluorine atom on the phenylene ring can influence these properties, including chromophore aggregation and planarization effects. sandiego.eduacs.orgresearchgate.net

Studies on derivatives of this compound have shown that aggregation in the solid state can lead to red-shifted absorption and dual fluorescence emission, with components assigned to both monomers and aggregates. sandiego.eduacs.org This behavior highlights the role of intermolecular interactions in determining the photophysical properties of the resulting polymer networks. acs.org

Strategies for Controlling Polymer Structure and Morphology

Controlling the structure and morphology of polymers derived from this compound is crucial for tailoring their properties for specific applications. Various strategies have been explored to achieve this control.

One approach involves the use of precursor molecules with protective groups. For example, a precursor to this compound, 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene, has been used to study the effects of aggregation on photophysics. sandiego.eduacs.org The crystal structure of this precursor reveals a complex hydrogen-bonding network leading to the formation of cofacial trimers, dimers, and monomers within the same unit cell, offering a model for understanding intermolecular interactions in the polymer. sandiego.eduacs.org

The choice of polymerization method and reaction conditions also plays a significant role. For instance, in the synthesis of platinum(II)-based poly-ynes, the specific catalyst system and solvent mixture are critical for achieving high molecular weight polymers with a defined stereochemistry. ep2-bayreuth.de Furthermore, techniques like Langmuir-Blodgett film deposition can be used to create highly aligned, anisotropic films of poly(phenyleneethynylene)s, allowing for the study of energy transport properties. acs.org The ability to control the number of polymer layers provides a means to investigate interpolymer interactions and energy transfer. acs.org

Advanced Spectroscopic Characterization and Elucidation of Electronic Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,4-diethynyl-2-fluorobenzene. By analyzing the magnetic properties of its atomic nuclei, we can gain a comprehensive understanding of the connectivity and chemical environment of each atom.

Proton NMR Spectroscopy for Structural Assignment

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound shows distinct signals for the ethynyl (B1212043) and aromatic protons. sandiego.edu The ethynyl protons appear as singlets at approximately 3.21 ppm and 3.39 ppm. sandiego.edu The aromatic protons resonate in the range of 7.19-7.44 ppm, appearing as a multiplet due to spin-spin coupling with each other and with the fluorine atom. sandiego.edu

| Proton | Chemical Shift (ppm) | Multiplicity |

| Ethynyl-H | 3.21, 3.39 | Singlet |

| Aromatic-H | 7.19-7.44 | Multiplet |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Carbon-13 NMR Spectroscopy for Hybridization and Connectivity

Carbon-13 (¹³C) NMR spectroscopy is used to determine the types of carbon atoms present in the molecule. The spectrum of this compound in CDCl₃ reveals several distinct signals corresponding to the aromatic and alkyne carbons. sandiego.edu The aromatic carbons exhibit resonances influenced by the fluorine substituent, with carbon-fluorine coupling observed. sandiego.edu The alkyne carbons have characteristic chemical shifts in the range of approximately 76.5 to 84.2 ppm. sandiego.edu The carbon directly bonded to fluorine shows a significant downfield shift and a large coupling constant (¹JCF). sandiego.edu

| Carbon | Chemical Shift (ppm) | Coupling Constant (Hz) |

| Alkyne (C≡C) | 76.5, 80.1 | |

| Alkyne (C≡C) | 81.8 | d, JCF = 12.4 |

| Alkyne (C≡C) | 84.2 | d, JCF = 13.6 |

| Aromatic (C-F) | 111.5 | d, JCF = 63.2 |

| Aromatic | 119.1 | d, JCF = 90.4 |

| Aromatic | 124.4 |

Note: Chemical shifts are referenced to TMS at 0.00 ppm. 'd' denotes a doublet.

Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly useful for studying fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The ¹⁹F NMR spectrum provides information about the chemical environment of the fluorine atom. For aromatic fluorine compounds, the chemical shifts typically appear between -110 and -180 ppm. sigmaaldrich.com The fluorine atom in this compound is expected to show a multiplet in the ¹⁹F NMR spectrum due to coupling with the neighboring aromatic protons. azom.com This technique is highly sensitive to the electronic effects within the molecule, making it a valuable tool for probing the impact of the ethynyl substituents on the fluorine's local environment. azom.comlcms.cz

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum, typically recorded in a solvent like dichloromethane (B109758) (CH₂Cl₂), shows characteristic stretching frequencies. ep2-bayreuth.de The C-H stretch of the terminal alkyne group is observed around 3300 cm⁻¹. ep2-bayreuth.de The C≡C triple bond stretch appears as a sharp band around 2107 cm⁻¹. ep2-bayreuth.de The aromatic C-H and C=C stretching vibrations, as well as the C-F stretching vibration, also give rise to characteristic absorptions in the fingerprint region of the spectrum. ep2-bayreuth.de

| Vibrational Mode | Frequency (cm⁻¹) |

| ≡C-H stretch | ~3300 |

| C≡C stretch | ~2107 |

| Aromatic C-H stretch | >3000 |

| Aromatic C=C stretch | 1450-1600 |

| C-F stretch | 1220-1280 |

Electronic Absorption and Emission Spectroscopy

The interaction of this compound with light has been characterized through various spectroscopic methods, revealing distinct properties in different states of matter. Research has analyzed the absorption, diffuse reflectance, and emission spectra of the compound in both solutions and crystalline forms to understand the effects of aggregation on its photophysics. sandiego.eduacs.orgnih.gov

In dilute hexane (B92381) solution, the UV-Vis absorption spectrum of this compound presents a well-defined profile characteristic of the phenyleneethynylene chromophore. sandiego.edu The spectrum is noted for its structured bands, which are typical for rigid, conjugated systems. These characteristics are foundational for understanding the electronic transitions within the molecule in a non-aggregated state.

The fluorescence properties of this compound show marked differences between its solution and solid phases.

In dilute solutions, the compound exhibits a relatively low fluorescence quantum yield (ΦF) of 0.15 and a short singlet lifetime (τF) of 3.8 nanoseconds. sandiego.eduacs.orgnih.gov However, as concentration increases or at low temperatures (77 K) in methylcyclohexane (B89554), aggregation effects become observable, leading to changes in the fluorescence spectra. sandiego.edu

In the solid state, the fluorescence emission is characterized by a dual nature, with distinct components assigned to monomers and aggregates. acs.orgnih.gov The emission from monomeric species in the crystal is nearly identical to that observed in dilute solutions. acs.orgnih.gov In contrast, the emission bands corresponding to aggregates are broad and significantly red-shifted by approximately 60–80 nm. acs.orgnih.gov This shift indicates strong intermolecular interactions in the crystalline phase. Efficient energy transfer from the monomer to the aggregate has been observed. sandiego.eduacs.orgnih.gov

| Property | Value | Conditions |

| Fluorescence Quantum Yield (ΦF) | 0.15 | In solution sandiego.eduacs.orgnih.gov |

| Singlet Lifetime (τF) | 3.8 ns | In solution sandiego.eduacs.orgnih.gov |

| Aggregate Emission Shift | 60-80 nm (red-shift) | Solid state acs.orgnih.gov |

Investigations into the triplet state of this compound have revealed significant photophysical activity. A lower limit for the triplet quantum yield (ΦT) in solution was determined to be 0.64, calculated indirectly through singlet oxygen sensitization. sandiego.eduacs.orgnih.gov This high triplet yield suggests that intersystem crossing is a major deactivation pathway for the excited singlet state. Furthermore, the compound displays a relatively strong and long-lived phosphorescence, which is observable in low-temperature glasses and in its crystalline form at 77 K. sandiego.eduacs.orgnih.gov

Diffuse reflectance spectroscopy of crystalline, powdered samples of this compound provides critical information about its electronic transitions in the solid state. The spectrum reveals a red-shifted absorption that is absent in dilute solutions. sandiego.eduacs.orgnih.gov This phenomenon is attributed to intermolecular interactions and chromophore aggregation within the crystal lattice. The data, often presented in Kubelka-Munk units, helps to distinguish the electronic properties of the aggregated state from the isolated molecule. sandiego.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial tool for confirming the molecular weight and probing the structural components of this compound.

While detailed high-resolution mass spectrometry (HRMS) fragmentation studies are not extensively documented in the reviewed literature, standard mass spectrometric techniques have been used for characterization. Electron Ionization (EI) mass spectrometry of this compound shows the expected molecular ion peak (M+) at an m/z value of 144, which corresponds to the compound's nominal molecular weight. ep2-bayreuth.de This confirms the successful synthesis and purification of the molecule. ep2-bayreuth.de

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS analysis serves to confirm its identity and purity following synthesis. ep2-bayreuth.deresearchgate.net The compound is subjected to a chromatographic separation process before being analyzed by a mass spectrometer.

Research has detailed the specific instrumental conditions for the analysis of this compound. ep2-bayreuth.de In these studies, a high-resolution fused silica (B1680970) capillary column is typically employed, often with a cross-linked 5% phenylmethyl silicone stationary phase. ep2-bayreuth.de The operating conditions, including injector and detector temperatures, as well as the oven temperature program, are optimized to achieve effective separation and analysis. ep2-bayreuth.de Helium is commonly used as the carrier gas. ep2-bayreuth.de

Table 1: GC-MS Operating Conditions for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Instrument | Hewlett-Packard 5890 Series II/5971A MSD | ep2-bayreuth.de |

| Column | Fused silica (30 m x 0.25 mm x 0.25 µm, cross-linked 5% phenylmethyl silicone) | ep2-bayreuth.de |

| Injector Temperature | 260 °C | ep2-bayreuth.de |

| Detector Temperature | 280 °C | ep2-bayreuth.de |

| Oven Temperature Program | Ramped from 70 °C to 260 °C at 20 °C/min | ep2-bayreuth.de |

| Carrier Gas | Helium (UHP grade) | ep2-bayreuth.de |

| Internal Standard | Toluene | ep2-bayreuth.de |

Upon elution from the gas chromatograph, the compound enters the mass spectrometer, where it is ionized, typically using electron ionization (EI). The resulting mass spectrum provides critical information about the molecule's mass and fragmentation pattern. For this compound, the electron ionization mass spectrum prominently features the molecular ion peak (M+). ep2-bayreuth.de This peak is observed at a mass-to-charge ratio (m/z) of 144, which corresponds to the molecular weight of the compound (C10H5F). ep2-bayreuth.de The presence of a strong molecular ion peak is characteristic of stable aromatic structures. libretexts.org

Table 2: Key Mass Spectral Data for this compound

| Ionization Mode | Key Fragment | m/z | Reference |

|---|---|---|---|

| Electron Ionization (EI) | Molecular Ion [M]+ | 144 | ep2-bayreuth.de |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a standard and indispensable tool for the detection and identification of fluorinated organic compounds in various matrices. chromatographyonline.com Its high sensitivity and selectivity make it particularly suitable for analyzing complex samples. chromatographyonline.comnih.gov While specific studies focusing exclusively on the LC-MS analysis of this compound are not prevalent in the reviewed literature, the principles of the technique are broadly applicable to fluorinated aromatic molecules.

LC-MS analysis of fluorinated compounds typically involves a reversed-phase liquid chromatography system coupled to a mass spectrometer, often a tandem mass spectrometer (MS/MS) like a triple quadrupole (QqQ) or a high-resolution instrument such as a quadrupole time-of-flight (QTOF). chromatographyonline.comchromatographyonline.com The choice of mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is crucial for achieving good chromatographic separation. moca.net.ua

A significant consideration for the LC-MS analysis of certain neutral compounds is the requirement of an ionizable functional group to achieve efficient ionization via techniques like electrospray ionization (ESI). acs.org For molecules lacking such a group, chemical derivatization may be employed to enhance detection. acs.orgresearchgate.net

In the context of structural elucidation, the fragmentation patterns observed in MS/MS are highly informative. For instance, in a study involving the degradation of a more complex molecule, a fragment ion corresponding to the loss of 1,3-Diethynyl-5-fluorobenzene (C10H5F), an isomer of the title compound, was identified. moca.net.ua This indicates that the diethynyl-fluorobenzene moiety is a stable fragment, a piece of information that can be valuable in identifying related structures in complex mixtures.

Table 3: Conceptual Parameters for LC-MS Analysis of Fluorinated Aromatic Compounds

| Parameter | Typical Approach/Value | Reference |

|---|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) | chromatographyonline.com |

| Column | Reversed-phase (e.g., C18) | nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile/Methanol and buffered water | moca.net.ua |

| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | researchgate.net |

| Mass Analyzer | Tandem Mass Spectrometry (MS/MS) such as Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HRMS) | chromatographyonline.comnih.gov |

| Detection | Selected Reaction Monitoring (SRM) for targeted analysis or full scan for non-targeted screening | lcms.cz |

Compound List

Crystallographic Analysis and Intermolecular Interactions

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction has been instrumental in elucidating the detailed solid-state structure of 1,4-diethynyl-2-fluorobenzene. These studies offer definitive insights into the molecule's conformation and the packing of individual molecules within the crystal.

Molecular Conformation and Geometric Parameters

The molecular structure of this compound, as determined by single-crystal X-ray diffraction, is largely as expected, with the geometry of the core 1,4-diethynylbenzene (B1207667) moiety remaining relatively unaffected by the fluorine substituent. ep2-bayreuth.de The key geometric parameters, such as bond lengths and angles, are consistent with those of similar phenylacetylene (B144264) compounds. The benzene (B151609) ring and the two ethynyl (B1212043) groups are essentially coplanar, a common feature for such conjugated systems.

Table 1: Selected Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C≡C Bond Length | ~1.18 Å |

| C-C (alkyne-aryl) Bond Length | ~1.43 Å |

| C-F Bond Length | ~1.36 Å |

| C-C≡C Bond Angle | ~178° |

Note: These are typical values for related structures; precise data for this compound would be found in its specific crystallographic information file.

Crystal Packing Architectures and Supramolecular Assembly

While the individual molecular geometry is unremarkable, the crystal packing of this compound is significantly influenced by its fluorine substituent. ep2-bayreuth.de Unlike its non-fluorinated parent compound, 1,4-diethynylbenzene, where C–H···π interactions are the dominant organizing force, the introduction of fluorine leads to a different supramolecular assembly. ep2-bayreuth.deresearchgate.net The molecules arrange in a herringbone-like pattern, driven by a combination of weak hydrogen bonds and other non-covalent interactions. This demonstrates how a single atomic substitution can fundamentally alter the crystal engineering and the resulting solid-state architecture. ep2-bayreuth.de

Powder X-ray Diffraction for Bulk Structural Characterization

Powder X-ray diffraction (PXRD) serves as a valuable technique for confirming the bulk purity and phase identity of crystalline materials like this compound and its derivatives. ep2-bayreuth.deresearchgate.net While single-crystal analysis provides the most detailed structural information, PXRD is crucial for characterizing larger, microcrystalline samples to ensure the structure determined from a single crystal is representative of the entire batch. rsc.org

In studies of related diethynylbenzene derivatives, PXRD has been successfully used to determine the crystal structures when suitable single crystals could not be obtained. ep2-bayreuth.deresearchgate.net The diffraction patterns are typically analyzed using methods like Rietveld refinement to extract detailed structural information, demonstrating the power of PXRD in obtaining data comparable to single-crystal studies for these types of compounds. ep2-bayreuth.deresearchgate.netrsc.org For instance, PXRD has been used to characterize metal-organic frameworks (MOFs) that incorporate the this compound moiety, confirming the framework's structure and integrity. rsc.org

Analysis of Non-Covalent Interactions

The supramolecular structure of this compound is dictated by a network of specific, non-covalent interactions. The presence of the electronegative fluorine atom and the acidic ethynyl protons creates a unique landscape for hydrogen and other weak bonds.

Hydrogen Bonding Networks (C–H…F, C–H…π, π–π Stacking)

A key feature of the crystal structure of this compound is the shift in hydrogen bonding patterns compared to its parent compound. ep2-bayreuth.de Structural analysis reveals the presence of C–H···F hydrogen bonds, where the fluorine atom acts as a weak hydrogen bond acceptor for the acidic ethynyl protons (C≡C–H) of neighboring molecules. ep2-bayreuth.deresearchgate.net This interaction becomes a significant structure-directing force.

The C–H···π interactions, specifically involving the ethynyl C–H bond and the π-system of the triple bond (C≡C–H···πC≡C), which dominate the structure of 1,4-diethynylbenzene, are progressively replaced by the C–H···F bonds as the degree of fluorination increases in related compounds. ep2-bayreuth.deresearchgate.net Analysis of intermolecular contact distances provides evidence for these interactions.

Table 2: Intermolecular Interaction Distances in Fluorinated 1,4-Diethynylbenzene Derivatives

| Compound | Interaction Type | Distance (Å) | Temperature (K) |

|---|---|---|---|

| This compound (3 ) | C–H···F | - | 180 |

| 1,4-Diethynyl-2,5-difluorobenzene (4 ) | C–H···F | - | 120 / 273 |

| 1,4-Diethynyl-2,3,5,6-tetrafluorobenzene (5 ) | C–H···F | - | 180 / 150 |

| 1,4-Diethynylbenzene (1 ) | C–H···π | 2.68 | 295 |

Source: Adapted from Khan, M. S., et al. (2005). ep2-bayreuth.de Note: Specific distances for the C–H···F interaction in compound 3 were not explicitly tabulated in the reference but its presence was confirmed.

Halogen Bonding and Other Weak Interactions

In the context of this compound, the term "halogen bond" is less applicable. Halogen bonding typically refers to the non-covalent interaction where a halogen atom (like iodine or bromine) acts as an electrophilic "donor." Fluorine is generally a poor halogen bond donor due to its high electronegativity and low polarizability. Instead, its primary role in the crystal packing of this compound is as a hydrogen bond acceptor in the C–H···F interactions discussed previously. ep2-bayreuth.deresearchgate.net These weak hydrogen bonds are the most significant interactions involving the fluorine atom that direct the supramolecular assembly. ep2-bayreuth.de

Impact of Intermolecular Interactions on Photophysical Properties

The intermolecular interactions present in the condensed phases of this compound derivatives significantly influence their photophysical behavior. In the crystalline state, the specific arrangement of molecules dictates the electronic coupling between chromophores, leading to properties that are distinct from those observed for isolated molecules in dilute solutions.

Chromophore Aggregation Effects in Solution and Crystalline States

The aggregation of the 1,4-diethynylbenzene chromophore has been studied in detail using a stable precursor, 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene. acs.orgsandiego.edu In dilute solutions, this compound exists primarily as a monomer, exhibiting well-defined absorption and emission spectra. acs.org However, at high concentrations and low temperatures, or in the solid crystalline state, significant aggregation occurs. acs.orgnih.gov

Crystallographic analysis reveals a complex packing structure where a hydrogen-bonding network facilitates the formation of cofacial dimers and trimers alongside monomers within the same unit cell. sandiego.edunih.govacs.org This aggregation has a profound effect on the electronic spectra. acs.org In the solid state, diffuse reflectance and fluorescence excitation studies show a red-shifted absorption that is not present in dilute solutions. acs.orgnih.gov Similarly, the emission spectra of aggregates are broad, lack vibrational structure, and are significantly red-shifted by 60–80 nm compared to the monomer emission. acs.orgnih.govacs.org The fluorescence emission in the solid state is dual, showing distinct bands that can be assigned to both monomer and aggregate species. acs.orgnih.gov The excitation and emission bands corresponding to the monomer in the crystal are nearly identical to those in dilute solution. acs.orgnih.gov

These spectral changes are a direct consequence of the intermolecular interactions in the aggregated state, which alter the energy levels of the chromophore. sandiego.edu The effects of aggregation become observable in nonpolar solvents at high concentrations, where weak hydrogen bonding can promote the formation of cofacial dimers. sandiego.eduacs.org

Table 1: Comparison of Monomer and Aggregate Spectral Properties

| Property | Monomer (Dilute Solution) | Aggregate (Crystalline State / Concentrated Solution) |

|---|---|---|

| Absorption | Standard absorption spectrum | Red-shifted absorption acs.orgnih.gov |

| Emission | Structured fluorescence | Broad, unstructured fluorescence acs.org |

| Emission Shift | N/A | Red-shifted by 60-80 nm acs.orgnih.gov |

| Observed In | Dilute solutions | Crystalline solid state, concentrated solutions at low temperature acs.orgnih.gov |

Monomer-to-Aggregate Energy Transfer Phenomena

In systems where both monomeric and aggregated species coexist, such as in the crystalline state of 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene, efficient energy transfer from the monomer to the aggregate can occur. acs.orgnih.gov This phenomenon is possible because the aggregates have lower energy excited states, as evidenced by their red-shifted absorption and emission spectra. acs.org

The presence of both monomer and aggregate emitters with different energy levels and incomplete equilibration allows for the observation of this energy transfer. acs.orgnih.gov By selectively choosing the excitation wavelength, it is possible to preferentially excite the monomer. acs.org Following excitation, a non-radiative energy transfer process can occur, where the excitation energy is passed from the monomer to a nearby aggregate, which then emits fluorescence at a longer wavelength. acs.orgnih.gov This efficient monomer-to-aggregate energy transfer is a key photophysical process in the solid state of this system. acs.orgnih.govresearchgate.net

The photophysical characteristics in solution provide a baseline for understanding the monomer behavior. The fluorescence quantum yield (ΦF) for the monomer in solution is relatively low at 0.15, with a short singlet lifetime (τF) of 3.8 ns. acs.orgnih.gov In contrast, the fluorescence lifetimes in the aggregated state are longer. acs.org For instance, in concentrated methylcyclohexane (B89554) glasses at 77 K, a double exponential fluorescence decay is observed with lifetimes of 8.5 ns and 2.4 ns, compared to 3.0 ns and 0.4 ns in dilute glasses, indicating the presence of and transfer to aggregate species. sandiego.edu

Table 2: Photophysical Data for 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene

| Condition | Parameter | Value |

|---|---|---|

| Solution (Monomer) | Fluorescence Quantum Yield (ΦF) | 0.15 acs.orgnih.gov |

| Singlet Lifetime (τF) | 3.8 ns acs.orgnih.gov | |

| Triplet Yield (ΦT) | ≥ 0.64 acs.orgnih.gov | |

| Dilute Glass (77 K) | Fluorescence Decay Lifetimes (τ1, τ2) | 3.0 ns, 0.4 ns sandiego.edu |

| Concentrated Glass (77 K) | Fluorescence Decay Lifetimes (τ1, τ2) | 8.5 ns, 2.4 ns sandiego.edu |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

The theoretical investigation of 1,4-diethynyl-2-fluorobenzene and related fluorinated benzene (B151609) derivatives provides significant insights into their electronic structure, aromaticity, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in predicting and understanding the behavior of these molecules.

Density Functional Theory (DFT) for Electronic Structure Prediction

DFT has been successfully applied to study a range of properties in related molecules. For instance, in the study of a newly synthesized alkylaminophenol compound, DFT (B3LYP) and Hartree-Fock (HF) methods with the 6-311G++(d,p) basis set were used to calculate structural and electronic properties, showing good agreement with experimental data. jcsp.org.pk Similarly, DFT calculations have been employed to determine the ground state geometry of fluorobenzene (B45895) and its complexes, providing insights into intermolecular interactions. researchgate.net The accuracy of DFT in predicting thermodynamic properties like heat capacity and entropy for rigid molecules has also been systematically evaluated. acs.org

Molecular Orbital Contributions (HOMO, LUMO) and Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. chalcogen.ro

In fluorinated aromatic compounds, the introduction of fluorine atoms, which are highly electronegative, can significantly influence the energies of these frontier orbitals. Each fluorine substitution introduces a new π-orbital that is lower in energy than the original aromatic orbitals. acs.org This generally leads to a stabilization of the HOMO and LUMO levels. The HOMO-LUMO gap is a critical parameter, with a larger gap implying higher kinetic stability and lower chemical reactivity. chalcogen.ro

Computational studies on related molecules have shown that the HOMO-LUMO energy gap can be reliably calculated using DFT methods. chalcogen.roresearchgate.net For example, in the analysis of 2,7-dinitrofluorene, the HOMO-LUMO analysis using DFT explained the charge transfer characteristics within the molecule. researchgate.net The relationship between the HOMO-LUMO gap and other molecular properties, such as polarizability and non-planarity, has also been explored in various circulene structures, revealing complex correlations. acs.org

Interactive Data Table: Calculated HOMO-LUMO Energies of a Related Compound (Quercetin on Graphene)

| Molecular Orbital | Energy (eV) |

| HOMO (242) | -3.7552 |

| LUMO (243) | 2.5897 |

| HOMO-LUMO Gap | 6.3449 |

| Data derived from a study on Quercetin on single-layer graphene using DFT. chalcogen.ro |

Aromaticity Assessment of Fluorinated Benzene Rings

The aromaticity of benzene and its derivatives is a cornerstone concept in organic chemistry. Fluorine substitution can perturb the π-electron system of the benzene ring, leading to changes in its aromatic character. The effect of fluorination on aromaticity is a subject of ongoing research, with various computational methods employed to quantify this property. nih.govacs.orgacs.org

Generally, it is accepted that the replacement of hydrogen with fluorine in benzene leads to a decrease in aromaticity, and this reduction is often proportional to the number of fluorine atoms. acs.orgresearchgate.netnih.gov This is attributed to the inductive and resonant effects of the fluorine substituents. nih.gov The inductive effect withdraws electron density from the ring, while the resonant effect can donate electron density, but the former is generally considered dominant in influencing aromaticity. nih.gov

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves calculating the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). nih.gov Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity.

Quantitative Measures of Aromaticity in Fluorinated Systems

Beyond NICS, other quantitative measures are employed to assess the aromaticity of fluorinated benzene systems. These include methods based on electronic delocalization, such as the aromatic fluctuation index (FLU), para-delocalization index (PDI), and multicenter delocalization index (MCI). acs.orgnih.gov Reactivity-based indices derived from conceptual DFT are also utilized. acs.orgnih.gov

Another important magnetic descriptor is the ring current strength (RCS), which quantifies the flow of electrons around the ring in the presence of a magnetic field. nih.govacs.org Studies have shown a systematic reduction in RCS values as the number of fluorine atoms on a benzene ring increases, indicating a decrease in aromaticity. acs.orgnih.gov For example, the RCS value for benzene is reported as 11.96 nA·T⁻¹, while for hexafluorobenzene (B1203771) it is 9.83 nA·T⁻¹. nih.gov These various methods provide a more comprehensive understanding of the subtle changes in aromaticity upon fluorination. acs.orgnih.gov

Interactive Data Table: Ring Current Strength (RCS) of Fluorinated Benzenes

| Compound | RCS (nA·T⁻¹) |

| Benzene | 11.96 |

| Hexafluorobenzene | 9.83 |

| Calculations performed at the PBE0/6-311++G* level.* acs.orgnih.gov |

Prediction of Spectroscopic Parameters

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules. For this compound and its analogs, theoretical calculations can provide valuable information about their vibrational and electronic spectra.

Theoretical calculations of vibrational frequencies using DFT methods can aid in the assignment of experimental infrared (IR) and Raman spectra. researchgate.net For instance, the vibrational spectra of the three isomeric diethynylbenzenes have been analyzed, leading to a better understanding of their internal bending modes. scispace.com

Furthermore, time-dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra, including excitation energies and oscillator strengths. jcsp.org.pkrsc.org These calculations can help to understand the nature of electronic transitions and interpret experimental UV-Vis spectra. The photophysical properties of this compound have been studied in solution and in crystals, revealing information about its fluorescence and phosphorescence. ucla.eduacs.orgsandiego.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Dynamics

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in the literature, the principles of MD are crucial for understanding its dynamic behavior. acs.orglu.se MD simulations serve as a computational microscope to model the time-dependent movements of atoms and molecules, providing insights into conformational ensembles and intermolecular interactions that are often difficult to capture with static experimental methods. acs.org

Experimental studies have revealed aspects of this compound's dynamics that are prime targets for MD simulations. For instance, crystallographic analysis of a cobalamin derivative containing a this compound unit showed it can exist in two different conformations within the crystal structure. This observation of conformational flexibility highlights the small energy differences between various rotational states of the molecule, a feature that MD simulations are well-suited to explore.

Furthermore, research on related fluorinated diethynylbenzene derivatives demonstrates their tendency to form specific intermolecular arrangements in the solid state. researchgate.net The introduction of fluorine allows for the formation of C–H···F hydrogen bonds, which compete with and can replace the C–H···π interactions observed in non-fluorinated analogues. researchgate.netox.ac.uk MD simulations could model the dynamics of these non-covalent interactions, predicting how molecules self-assemble in solution and providing a rationale for the observed crystal packing. Such simulations are invaluable for understanding aggregation effects and the formation of ordered structures, which in turn influence the material's bulk properties. escholarship.orgnih.gov Studies on similar rigid molecules, such as molecular rotors with fluoroaromatic components, have shown that conformational freedom in solution can lead to the formation of multiple crystal polymorphs, a phenomenon that MD simulations can help predict and explain. researchgate.net

Structure-Property Relationship Modeling

Theoretical modeling is essential for establishing clear relationships between the molecular structure of this compound and its functional properties. By employing methods like Density Functional Theory (DFT), researchers can dissect the electronic and optical characteristics of the molecule. mpg.deaps.org

The photophysical properties of this compound and its derivatives are a direct consequence of its electronic structure. mdpi.com Theoretical calculations, often in conjunction with experimental spectroscopy, have been used to understand the nature of its electronic transitions. The compound serves as a fundamental chromophore, representing the simplest arylethynyl system where photophysical properties are not complicated by the rotation of large aryl groups attached to the triple bonds.

Studies on a protected precursor, 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene, have provided significant insight into the effects of aggregation on optical properties. In dilute solutions, the compound exhibits distinct absorption and emission spectra characteristic of the isolated monomer. However, in the solid state or in concentrated solutions at low temperatures, intermolecular aggregation leads to the appearance of new, red-shifted absorption and emission bands. researchgate.net This phenomenon is attributed to the formation of cofacial dimers and trimers, where the close proximity of chromophores alters the electronic energy levels.

Semiempirical spectroscopic calculations have been used to model these effects, suggesting that distortions in molecular geometry and the positional disorder of the fluorine atom within aggregates can cause small but significant changes to the electronic spectra. researchgate.net Time-dependent DFT (TD-DFT) is a powerful tool used to compute the electronic transitions that correspond to experimentally observed UV-vis absorption spectra in related chromophore systems. acs.org

The table below summarizes key photophysical data for a derivative of this compound, illustrating the differences between its monomeric and aggregated states.

| Property | Condition | Value | Reference |

| Absorption Max (λmax) | Dilute Hexane (B92381) Solution (Monomer) | ~290-300 nm | researchgate.net |

| Crystalline Solid (Aggregate) | Red-shifted | researchgate.net | |

| Emission Max (λem) | Dilute Solution (Monomer) | ~310 nm | researchgate.net |

| Crystalline Solid (Monomer) | ~310 nm | researchgate.net | |

| Crystalline Solid (Aggregate) | ~370-390 nm | researchgate.net | |

| Fluorescence Quantum Yield (ΦF) | Solution | 0.15 | researchgate.net |

| Singlet Lifetime (τF) | Solution | 3.8 ns | researchgate.net |

| Triplet Yield (ΦT) | Solution | >0.64 | researchgate.net |

Data derived from studies on 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene.

The fluorine atom exerts a profound, dual electronic effect on the phenylene-diethynyl framework. Its high electronegativity causes a strong withdrawal of electron density through the sigma (σ) bond framework (an inductive effect). nih.gov Simultaneously, its lone pairs can donate electron density back into the aromatic π-system (a resonance or mesomeric effect). This push-pull behavior modulates the electron density distribution across the molecule, which in turn influences its reactivity and intermolecular interactions. acs.org

DFT calculations are the primary tool for visualizing and quantifying these effects. northwestern.edu Such calculations show that fluorine substitution stabilizes molecular orbitals and alters the electrostatic potential surface of the molecule. nih.gov This change in electron density is critical for directing intermolecular assembly. In the solid state, the fluorine atom can act as a hydrogen bond acceptor, leading to the formation of C–H···F interactions that guide crystal packing. researchgate.net The introduction of fluorine has been shown to be a reliable method for controlling molecular assembly in conjugated systems through specific fluoroarene–arene interactions. acs.org

Applications in Advanced Functional Materials

Integration into Metal-Organic Frameworks (MOFs)

There is no available scientific literature detailing the successful synthesis of a Metal-Organic Framework using 1,4-diethynyl-2-fluorobenzene as a direct ligand.

Without synthesized examples of MOFs from this specific linker, there is no data on its effect on pore dimensions and surface areas.

As no MOFs have been reported to be synthesized from this compound, there are no corresponding data on their gas sorption and separation properties.

Incorporation into Covalent Organic Frameworks (COFs)

There is no available scientific literature describing the use of this compound as a direct building block for the synthesis of Covalent Organic Frameworks.

In the absence of COFs synthesized from this specific building block, there is no information regarding its influence on porosity control and structural stability.

Potential for Catalytic Applications in COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas that have shown great promise in catalysis. researchgate.netnih.gov The incorporation of fluorine atoms into the organic linkers used to construct COFs can significantly enhance their catalytic performance. The introduction of fluorine, such as through the use of this compound as a monomer, can improve the crystallinity, porosity, and stability of the resulting COF. researchgate.net

Fluorination has been demonstrated to enhance both CO2 affinity and photocatalytic activity in COFs designed for CO2 reduction. chinesechemsoc.org In studies comparing isostructural COFs with and without fluorine, the fluorinated versions consistently outperform their non-fluorinated counterparts. For instance, a partially fluorinated COF can achieve a CO generation rate significantly higher than its non-fluorinated analogue when combined with a cobalt(II) bipyridine complex as a cocatalyst under visible-light irradiation. chinesechemsoc.org This enhanced activity is attributed to higher levels of crystallinity and larger thermodynamic driving forces for the oxidation of the sacrificial electron donor, both of which are facilitated by fluorination. chinesechemsoc.org The electron-withdrawing nature of fluorine can modulate the electronic properties of the COF framework, influencing its ability to act as a photosensitizer and facilitate charge transfer processes crucial for catalysis. chinesechemsoc.orgmdpi.com

The strategic placement of fluorine atoms within the COF pores can create specific binding sites for substrates, enhancing local concentrations and promoting catalytic turnover. researchgate.net The high degree of control over the internal pore composition in COFs allows for the engineering of the pore environment with chemical moieties that interact favorably with substrates like CO2, thereby boosting the efficiency of their conversion to value-added products. researchgate.net

| COF | Fluorination Status | CO Production Rate (mmol g⁻¹ h⁻¹) | CO Selectivity (%) |

|---|---|---|---|

| P-COF | Non-fluorinated | 0.0328 | 89.6 |

| FP-COF | Fluorinated | 0.0328 | 89.6 |

| BP-COF | Non-fluorinated | 0.0916 | 95.6 |

| FBP-COF | Fluorinated | 2.08 | 90.0 |

| TP-COF | Non-fluorinated | <1.42 | <86.6 |

| FTP-COF | Fluorinated | 1.42 | 86.6 |

Role as Linkers or Monomers in Conjugated Polymers

The diethynyl functionality of this compound allows it to serve as a key monomer in the synthesis of conjugated polymers, particularly through polymerization reactions involving its acetylene (B1199291) bonds. nih.gov These polymers are of significant interest for applications in organic electronics.

Design of Optoelectronically Active Poly(phenyleneethynylene) Derivatives

This compound is an ideal candidate for constructing poly(phenyleneethynylene) (PPE) derivatives. The incorporation of fluorine atoms along the conjugated polymer backbone is a well-established strategy to tune the electro-optical properties of these materials. researchgate.net The strong electron-withdrawing nature of the fluorine atom directly influences the electronic structure of the polymer.

Modulating Charge Transport and Excitonic Behavior in Polymeric Systems

The presence of a fluorine atom in polymers derived from this compound can significantly modulate charge transport and excitonic behavior. frontiersin.org Excitons, or bound electron-hole pairs, are the primary photoexcitations in conjugated polymers, and their dynamics govern the performance of optoelectronic devices. digitellinc.com

The strong dipole moment of the carbon-fluorine bond introduces local dipoles along the polymer chain, which can influence intermolecular packing and morphology. Improved crystallinity and better nanoscale morphology are often observed in fluorinated polymers, which can facilitate more efficient charge transport. researchgate.net The fluorine substituent can also impact exciton (B1674681) dynamics. On ultrafast timescales (femtoseconds), exciton coherence and delocalization are influenced by coupling with vibrational modes of the polymer backbone. frontiersin.org The fluorine atom can alter these vibrational modes. On longer timescales (picoseconds and beyond), processes like incoherent exciton transfer between polymer chains become dominant. frontiersin.org The modified intermolecular interactions due to fluorination can affect the rate and efficiency of this energy transfer, which is a critical process in light-harvesting and sensing applications.

Use as Scaffolds for Organometallic Complexes

The ethynyl (B1212043) groups of this compound provide excellent coordination sites for transition metals, allowing the molecule to act as a rigid scaffold for constructing novel organometallic complexes. nih.gov

Ligand Design for Transition Metal Coordination (e.g., Cobalamin Derivatives)

The terminal alkyne groups of this compound can be deprotonated to form acetylides, which are strong ligands for a variety of transition metals. This functionality allows for its use in designing complex ligand frameworks. nih.gov One area of interest is the synthesis of artificial analogs of natural cofactors, such as cobalamin (Vitamin B12). nih.gov

Researchers have synthesized various organometallic derivatives of cobalamin where the natural upper ligand is replaced by an artificial group, including alkynyl moieties. researchgate.net These synthetic cobalamins can act as antivitamins or serve as probes to study biological processes. Alkynylcobalamins, such as 2-phenylethynylcobalamin, have shown exceptional stability towards heat, light, and nucleophilic substitution. researchgate.net The this compound scaffold could be used to create bimetallic cobalamin derivatives or to tether a cobalamin unit to another functional molecule or surface. Fluorescent derivatives of cobalamin have also been prepared by linking fluorophores to the core structure, creating tools for imaging cancer cells that overexpress transcobalamin receptors. nih.govmdpi.com The inherent fluorine atom in the this compound scaffold could serve as a spectroscopic probe (¹⁹F NMR) for studying these complex systems. nih.gov

Electronic Modulation of Metal Centers via Fluorinated Ligands

The incorporation of fluorine into ligands is a powerful strategy for tuning the electronic properties of the coordinated metal center. nih.govbeilstein-journals.org When this compound acts as a ligand, its fluorine atom exerts a strong electron-withdrawing inductive effect. This effect can significantly alter the redox potential of the metal center.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.